4,6-Dichloro-2,5-dimethylpyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40212. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

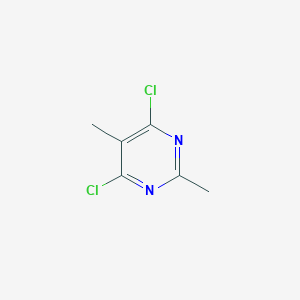

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-2,5-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-3-5(7)9-4(2)10-6(3)8/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVKGWQEEXPBAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285006 | |

| Record name | 4,6-Dichloro-2,5-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780-33-2 | |

| Record name | 1780-33-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dichloro-2,5-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dichloro-2,5-dimethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,6-Dichloro-2,5-dimethylpyrimidine (CAS 1780-33-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,6-dichloro-2,5-dimethylpyrimidine, a key heterocyclic intermediate in the development of novel therapeutic agents and agrochemicals. This document outlines its physicochemical properties, synthesis, reactivity, and potential applications, with a focus on its role in medicinal chemistry.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1780-33-2 | N/A |

| Molecular Formula | C₆H₆Cl₂N₂ | N/A |

| Molecular Weight | 177.03 g/mol | N/A |

| Appearance | Colorless to light yellow solid | [1] |

| Boiling Point | Not available | N/A |

| Melting Point | Not available (Data for the related 4,6-dichloro-2-methylpyrimidine is 41.5-45.5 °C) | [2] |

| Solubility | Soluble in organic solvents | N/A |

| Purity | >95% | [1] |

Synthesis and Reactivity

The synthesis of this compound typically involves the chlorination of a corresponding dihydroxypyrimidine precursor. While a specific, detailed protocol for the 2,5-dimethyl derivative is not widely published, a general and adaptable two-step synthesis method for a closely related compound, 4,6-dichloro-2-methylpyrimidine, is described in the literature. This process can likely be adapted by using the appropriate starting materials to yield the title compound.

A plausible synthetic pathway would start from a substituted β-ketoester and an appropriate amidine, followed by chlorination.

General Synthetic Workflow

Caption: A generalized two-step synthesis of this compound.

The reactivity of the chlorine atoms on the pyrimidine ring is crucial for its utility as a synthetic intermediate. Generally, the chlorine atoms at the C4 and C6 positions are more susceptible to nucleophilic aromatic substitution (SNAr) than a chlorine at the C2 or C5 position.[3] This differential reactivity allows for selective and sequential functionalization of the pyrimidine core, enabling the synthesis of a diverse range of derivatives.

Experimental Protocols

While a specific experimental protocol for the synthesis of this compound is not detailed in the available literature, a method for a similar compound, 4,6-dichloro-2-methylpyrimidine, can be adapted.

Representative Synthesis of a Dichloromethylpyrimidine

This protocol is based on the synthesis of 4,6-dichloro-2-methylpyrimidine and can be modified for the synthesis of the title compound by using appropriately substituted starting materials.[4]

Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

-

In a suitable reaction vessel, add methanol under an ice bath.

-

While stirring, add sodium methoxide.

-

After dissolution, add dimethyl malonate and acetamidine hydrochloride.

-

Remove the ice bath and allow the reaction to proceed at 18-25 °C for 3-5 hours.

-

Remove the methanol by distillation under reduced pressure.

-

Dissolve the residue in water and adjust the pH to 1-2 with hydrochloric acid.

-

Stir the mixture at 0 °C for 3-5 hours to induce crystallization.

-

Collect the white solid of 4,6-dihydroxy-2-methylpyrimidine by suction filtration, wash, and dry.

Step 2: Synthesis of 4,6-dichloro-2-methylpyrimidine

-

To a reaction flask, add the 4,6-dihydroxy-2-methylpyrimidine from Step 1, N,N-diethylaniline, and dichloroethane.

-

Heat the mixture to reflux.

-

Slowly add a solution of triphosgene in dichloroethane.

-

Continue the reflux for 6-8 hours.

-

After the reaction is complete, wash the reaction solution, dry the organic layer, filter, and concentrate.

-

Recrystallize and decolorize the resulting solid to obtain 4,6-dichloro-2-methylpyrimidine.

Workflow for a Typical Nucleophilic Aromatic Substitution (SNAr) Reaction

References

Synthesis of 4,6-Dichloro-2,5-dimethylpyrimidine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 4,6-dichloro-2,5-dimethylpyrimidine, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Introduction

This compound is a substituted pyrimidine derivative of significant interest due to its versatile reactivity, allowing for further functionalization at the chloro-positions. This makes it a valuable building block for the synthesis of a wide range of biologically active molecules. The primary and most established method for its synthesis involves the chlorination of the corresponding dihydroxy pyrimidine precursor.

Synthetic Pathway

The most common and efficient route for the synthesis of this compound is a two-step process. The first step involves the cyclization reaction to form the pyrimidine ring, and the second step is the chlorination of the resulting diol.

Step 1: Synthesis of 2,5-Dimethylpyrimidine-4,6-diol

The synthesis of the precursor, 2,5-dimethylpyrimidine-4,6-diol, can be achieved through the condensation of an appropriate amidine with a substituted malonic ester.

Step 2: Chlorination of 2,5-Dimethylpyrimidine-4,6-diol

The key transformation to obtain the target molecule is the chlorination of 2,5-dimethylpyrimidine-4,6-diol. This is typically accomplished using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most widely used and effective reagent. The reaction may be carried out in the presence of a base to neutralize the HCl generated during the reaction.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Synthesis of 2,5-Dimethylpyrimidine-4,6-diol

A detailed protocol for the synthesis of the starting material, 2,5-dimethylpyrimidine-4,6-diol, is analogous to the preparation of similar dihydroxypyrimidines.

Materials:

-

Sodium methoxide

-

Dimethyl 2-methylmalonate

-

Acetamidine hydrochloride

-

Methanol

-

Water

-

Hydrochloric acid (4 mol/L)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve sodium methoxide in methanol under ice bath conditions.

-

To this solution, add dimethyl 2-methylmalonate followed by acetamidine hydrochloride.

-

Remove the ice bath and allow the reaction mixture to warm to 18-25 °C. Stir for 3-5 hours.

-

After the reaction is complete, remove the methanol by distillation under reduced pressure.

-

Dissolve the residue in water and adjust the pH to 1-2 with 4 mol/L hydrochloric acid.

-

Cool the mixture to 0 °C and stir for 3-5 hours to facilitate crystallization.

-

Collect the precipitated white solid by suction filtration, wash with cold water, and dry to obtain 2,5-dimethylpyrimidine-4,6-diol.

Synthesis of this compound

This protocol details the chlorination of 2,5-dimethylpyrimidine-4,6-diol using phosphorus oxychloride.

Materials:

-

2,5-Dimethylpyrimidine-4,6-diol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (as a catalyst, optional)

-

Ice water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethylpyrimidine-4,6-diol to an excess of phosphorus oxychloride. A catalytic amount of N,N-dimethylaniline can also be added.[1]

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully distill off the excess phosphorus oxychloride under reduced pressure.

-

Slowly and cautiously pour the residue into ice water to hydrolyze any remaining POCl₃.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent by rotary evaporation to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of analogous chlorinated pyrimidines, which can serve as a reference for the synthesis of this compound.

| Compound | Starting Material | Chlorinating Agent | Base/Catalyst | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |

| 4,6-Dichloro-2-methylpyrimidine | 4,6-Dihydroxy-2-methylpyrimidine | Thionyl chloride | - | Acetonitrile | 3 | 94 | - | [2] |

| 4,6-Dichloro-2-methylpyrimidine | 4,6-Dihydroxy-2-methylpyrimidine | Triphosgene | N,N-Diethylaniline | Dichloroethane | 6 | 92 | 42-44 | [3] |

| 4,6-Dichloropyrimidine | 4,6-Dihydroxypyrimidine | POCl₃ / PCl₅ | - | - | - | - | - | [4] |

| 4,6-Dichloro-2-methylthio-5-nitropyrimidine | 4,6-Dihydroxy-2-methylthio-5-nitropyrimidine | POCl₃ | N,N-Dimethylaniline | - | 8 | 70 | - | [1] |

Visualization of the Synthetic Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Safety Considerations

-

Phosphorus oxychloride (POCl₃) is a corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn.

-

The quenching of the reaction mixture with water is highly exothermic and should be performed slowly and with caution in an ice bath.

-

Proper handling and disposal of all chemical waste are essential.

Conclusion

The synthesis of this compound is a straightforward process involving the chlorination of 2,5-dimethylpyrimidine-4,6-diol with phosphorus oxychloride. This technical guide provides a solid foundation for researchers to perform this synthesis, offering detailed protocols and expected outcomes based on analogous reactions. The versatility of the resulting product as a chemical intermediate makes this synthesis a valuable procedure in the fields of medicinal chemistry and drug discovery.

References

- 1. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 2. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 4. CN103539747B - The preparation method of 4,6-dichloro pyrimidine - Google Patents [patents.google.com]

An In-depth Technical Guide to 4,6-Dichloro-2,5-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-2,5-dimethylpyrimidine is a halogenated pyrimidine derivative. The pyrimidine scaffold is of significant interest in medicinal chemistry due to its presence in nucleobases and its role as a privileged structure in the development of a wide range of therapeutic agents.[1][2][3] Substituted pyrimidines have been shown to possess diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] This technical guide provides a comprehensive overview of the molecular structure, properties, and available data for this compound, serving as a resource for its potential application in research and drug development.

Molecular Structure and Properties

This section details the fundamental chemical and physical properties of this compound, providing key identifiers and structural information.

Chemical Identity

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 1780-33-2 | [6] |

| Molecular Formula | C₆H₆Cl₂N₂ | [6] |

| Molecular Weight | 177.03 g/mol | N/A |

| SMILES | Cc1c(Cl)nc(C)nc1Cl | N/A |

Physicochemical Properties

| Property | Value | Reference |

| Physical State | Solid | N/A |

| Boiling Point | 232.3 °C at 760 mmHg | N/A |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethylformamide. Almost insoluble in water. | N/A |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of chemical compounds. Below is the available spectroscopic data for this compound.

¹H NMR Spectroscopy

A proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides information about the hydrogen atoms in a molecule. The ¹H NMR spectrum for this compound is available.[7]

A detailed interpretation of the spectrum, including chemical shifts, multiplicities, and integration values, would require access to the spectral data file.

Note: At the time of this report, publicly available ¹³C NMR, mass spectrometry, and detailed infrared (IR) spectroscopy data specific to this compound were not found.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a general synthetic approach involves the chlorination of 2,5-dimethylpyrimidine. For illustrative purposes, a detailed protocol for a structurally related compound, 4,6-dichloro-2-methylpyrimidine, is provided below. This can serve as a foundational method that may be adapted for the synthesis of the title compound.

Synthesis of 4,6-dichloro-2-methylpyrimidine

This protocol describes a two-step synthesis starting from the formation of 4,6-dihydroxy-2-methylpyrimidine, followed by a chlorination step.[8]

Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

-

In a 500 mL three-necked flask equipped with a mechanical stirrer and an ice bath, add 150 mL of methanol.

-

While stirring, add 18.4 g (0.34 mol) of sodium methoxide under ice bath conditions.

-

After complete dissolution of sodium methoxide, add 13.2 g (0.1 mol) of dimethyl malonate and 9.45 g (0.1 mol) of acetamidine hydrochloride.

-

Remove the ice bath and allow the reaction mixture to warm to 18-25 °C. Continue stirring for 4 hours. The solution will appear creamy white.

-

Upon completion of the reaction, remove the methanol by distillation under reduced pressure (30-35 °C).

-

Dissolve the residue in 50 mL of water and adjust the pH to 1-2 using 4 mol/L hydrochloric acid. A white solid will precipitate.

-

Stir the mixture at 0 °C for 4 hours to facilitate crystallization.

-

Collect the solid by suction filtration.

-

Wash the solid sequentially with ice-cold water and ice-cold methanol (0-5 °C).

-

Dry the solid to obtain 4,6-dihydroxy-2-methylpyrimidine.

Step 2: Synthesis of 4,6-dichloro-2-methylpyrimidine

-

In a 250 mL three-necked flask, add 10 g (0.08 mol) of the 4,6-dihydroxy-2-methylpyrimidine obtained from Step 1, 29.8 g (0.2 mol) of N,N-diethylaniline, and 60 mL of dichloroethane.

-

Heat the mixture to reflux.

-

Slowly add a solution of 8.3 g (a fraction of the total 83g, which is likely a typo in the source and should be adjusted based on stoichiometry) of triphosgene dissolved in 40 mL of dichloroethane.

-

Continue the reflux for 6 hours.

-

Cool the reaction mixture and wash it successively with 100 mL of 4 mol/L hydrochloric acid and 100 mL of water.

-

Separate the organic layer (dichloroethane) and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain a faint yellow solid.

-

Recrystallize the solid from 50 mL of dichloroethane. Decolorize with activated carbon if necessary.

-

Dry the purified solid to obtain 4,6-dichloro-2-methylpyrimidine.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or the signaling pathways directly modulated by this compound. However, the pyrimidine core is a well-established pharmacophore in a variety of biologically active molecules, particularly as kinase inhibitors.[1][5]

Derivatives of dichloropyrimidines have been investigated as covalent inhibitors of kinases, targeting cysteine residues in the ATP-binding pocket.[9] For instance, 2,5-dichloropyrimidine derivatives have been identified as covalent inhibitors of the C-terminal kinase domain of MSK1.[9] Furthermore, various substituted pyrimidines have shown potent antitumor activity by inhibiting kinases such as Src and Abl.[10]

Given the structural alerts present in this compound, it is plausible that this compound could be explored as a scaffold for the development of novel kinase inhibitors or other therapeutic agents. The general workflow for screening and validating such compounds is depicted below.

General Workflow for Kinase Inhibitor Drug Discovery

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

Conclusion

This compound is a chemical intermediate with potential for further exploration in medicinal chemistry and materials science. While comprehensive experimental data on its molecular structure and biological activity are currently limited in the public domain, its structural features suggest it could serve as a valuable building block for the synthesis of novel compounds, particularly in the area of kinase inhibition. Further research is warranted to fully characterize this molecule and unlock its potential applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 4. Synthesis and biological activity of some 4-substituted pyrimidines and fused pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. keyorganics.net [keyorganics.net]

- 7. 4,6-Dichloro-2,5-Dimethyl Pyrimidine(1780-33-2) 1H NMR spectrum [chemicalbook.com]

- 8. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 9. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4,6-Dichloro-2,5-dimethylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for the heterocyclic compound 4,6-Dichloro-2,5-dimethylpyrimidine. Due to the limited availability of publicly accessible experimental spectra for this specific molecule, this document outlines the expected spectroscopic characteristics based on established principles of NMR spectroscopy and data from analogous structures. Furthermore, it details generalized experimental protocols for the acquisition of such data, serving as a practical resource for researchers engaged in the synthesis and characterization of pyrimidine derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectroscopic data for this compound. These predictions are based on the analysis of substituent effects and correlation with data for structurally related compounds.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 2.6 | Singlet | 3H | 2-CH₃ |

| ~ 2.4 | Singlet | 3H | 5-CH₃ |

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 170 | C4, C6 |

| ~ 165 | C2 |

| ~ 125 | C5 |

| ~ 24 | 2-CH₃ |

| ~ 16 | 5-CH₃ |

Experimental Protocols

The following sections describe standard methodologies for the acquisition of ¹H and ¹³C NMR spectra for organic compounds such as this compound.

Sample Preparation

A suitable deuterated solvent must be chosen for sample preparation. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent signal.

-

Dissolution: Approximately 5-10 mg of the solid this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Homogenization: The sample is gently agitated or sonicated to ensure complete dissolution and a homogenous solution.

-

Filtration (Optional): If any particulate matter is visible, the solution can be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to improve spectral quality.

¹H NMR Spectroscopy Acquisition

-

Spectrometer Setup: A standard NMR spectrometer with a field strength of 400 MHz or higher is typically used. The probe is tuned and matched to the ¹H frequency.

-

Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent (CDCl₃). The magnetic field is then shimmed to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is generally sufficient.

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

Relaxation Delay (D1): A delay of 1-5 seconds is used to allow for full relaxation of the protons between scans.

-

Number of Scans (NS): 16 to 64 scans are usually co-added to improve the signal-to-noise ratio.

-

¹³C NMR Spectroscopy Acquisition

-

Spectrometer Setup: The probe is tuned and matched to the ¹³C frequency. The lock and shim settings from the ¹H acquisition are maintained.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each unique carbon atom.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-10 seconds is used. Quaternary carbons and carbons in electron-deficient rings may have longer relaxation times and require longer delays for accurate integration.

-

Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Visualization of Spectroscopic Data Interpretation

The following diagram illustrates the logical relationship between the structure of this compound and its expected NMR signals.

Caption: Logical relationship between the structure of this compound and its predicted NMR signals.

Physical properties of 4,6-Dichloro-2,5-dimethylpyrimidine (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of 4,6-dichloro-2,5-dimethylpyrimidine, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to its reactive chloro-substituents, this pyrimidine derivative serves as a versatile building block for the synthesis of more complex molecules, including potential kinase inhibitors.

Physical Properties

| Property | Value | Notes |

| Melting Point | Not available | Data for the target compound is not specified in the reviewed literature. |

| Melting Point (4,6-Dichloro-2-methylpyrimidine) | 41.5-45.5 °C | A structurally related compound lacking the 5-methyl group. |

| Melting Point (4,6-Dichloro-5-methylpyrimidine) | 59 °C | A structurally related compound lacking the 2-methyl group.[1] |

| Boiling Point | 232.3 °C | at 760 mmHg |

Experimental Protocols for Physical Property Determination

Standard laboratory procedures are employed for the determination of melting and boiling points. The following outlines a general methodology applicable to crystalline organic compounds like this compound.

Melting Point Determination (Capillary Method)

A common and reliable method for determining the melting point of a solid organic compound involves using a capillary tube apparatus.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Mortar and pestle (if sample needs to be pulverized)

-

Thermometer

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the open end of the tube on the sample and then tapping the sealed end on a hard surface to compact the material.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample at a controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is reported as the melting point.

Boiling Point Determination (Micro Boiling Point Method)

For determining the boiling point of a small quantity of liquid, the micro boiling point method is often utilized.

Apparatus and Materials:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath)

-

Apparatus to secure the test tube and thermometer in the heating bath

Procedure:

-

Place a small amount of the liquid sample into the small test tube.

-

Invert a capillary tube (sealed end up) and place it into the liquid in the test tube.

-

Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in a heating bath, making sure the liquid in the bath is above the level of the sample.

-

Heat the bath gently. As the liquid in the test tube heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Turn off the heat and allow the bath to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Synthetic Utility and Workflow

This compound is a valuable intermediate in organic synthesis. The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is exploited in the construction of more elaborate molecular architectures, such as those found in pharmacologically active compounds. A generalized synthetic workflow illustrating its use as a precursor is depicted below.

References

Solubility of 4,6-Dichloro-2,5-dimethylpyrimidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of 4,6-dichloro-2,5-dimethylpyrimidine (CAS No: 1780-33-2) in organic solvents. Due to a lack of publicly available quantitative solubility data, this document focuses on qualitative information, standard experimental protocols for solubility determination, and a relevant synthetic pathway. This guide is intended to be a valuable resource for researchers working with this compound in various applications, including pharmaceutical development and organic synthesis.

Solubility Data

| Organic Solvent | Chemical Formula | Solubility of this compound |

| Ethyl acetate | C4H8O2 | Qualitative: Soluble (inferred from extraction protocols) |

| Acetone | C3H6O | Data not available |

| Dichloromethane | CH2Cl2 | Data not available |

| Methanol | CH4O | Data not available |

| Ethanol | C2H6O | Data not available |

| Tetrahydrofuran | C4H8O | Data not available |

| Toluene | C7H8 | Data not available |

| Hexane | C6H14 | Data not available |

| N,N-Dimethylformamide | C3H7NO | Data not available |

| Dimethyl sulfoxide | C2H6SO | Data not available |

Experimental Protocols for Solubility Determination

For researchers wishing to determine the quantitative solubility of this compound, a standard equilibrium solubility method can be employed. This method involves saturating a solvent with the solute and then quantifying the dissolved amount.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved solid particles.

-

Sample Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation of Solubility: Calculate the solubility from the measured concentration, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

Synthesis Workflow of this compound

The synthesis of this compound is a key process for its utilization in further chemical reactions. A common synthetic route involves the chlorination of 2,5-dimethylpyrimidine-4,6-diol. The following diagram illustrates this workflow.

Caption: Synthesis workflow for this compound.

This guide provides a foundational understanding of the solubility aspects of this compound for professionals in research and development. While quantitative data remains elusive, the provided qualitative insights and experimental protocols offer a practical framework for working with this compound. The synthesis workflow also provides essential context for its production and use as a chemical intermediate.

An In-depth Technical Guide to the Reactivity of 4,6-Dichloro-2,5-dimethylpyrimidine with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 4,6-dichloro-2,5-dimethylpyrimidine with various nucleophiles. The information is intended to assist researchers in designing synthetic routes for novel compounds with potential applications in medicinal chemistry and drug development.

Introduction to the Reactivity of Dichloropyrimidines

The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic aromatic substitution (SNAr). In dichloropyrimidines, the chlorine atoms are activated towards displacement by nucleophiles. The regioselectivity of these reactions is governed by the electronic and steric environment of the carbon atoms to which the chlorine atoms are attached.

For 4,6-dichloropyrimidines, the chlorine atoms at the C4 and C6 positions are the most reactive due to the activating effect of the adjacent ring nitrogen atoms. The general order of reactivity for chloro-substituents on a pyrimidine ring is C4(6) > C2 >> C5.[1][2] The introduction of methyl groups at the C2 and C5 positions in this compound influences this reactivity profile through their electronic and steric effects. The 2-methyl group, being electron-donating, may slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted dichloropyrimidine. The 5-methyl group can exert a steric influence on the adjacent C4 and C6 positions.

Reactions with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a fundamental method for the synthesis of substituted aminopyrimidines. These reactions can proceed via a catalyst-free SNAr mechanism or be facilitated by palladium catalysis (Buchwald-Hartwig amination).[3][4]

Mono- and Di-amination Reactions

Sequential substitution of the two chlorine atoms is possible, allowing for the synthesis of both mono- and di-aminated products. The first substitution occurs readily at either the C4 or C6 position. The introduction of the first amino group, an electron-donating substituent, deactivates the ring towards further nucleophilic attack, making the second substitution more challenging and often requiring harsher reaction conditions or catalytic methods.[4]

Table 1: Representative Data for Amination Reactions of Dichloropyrimidines

| Nucleophile | Reaction Conditions | Product(s) | Yield (%) | Reference |

| Adamantyl-containing amines | K₂CO₃, DMF, 140 °C | Mono-aminated pyrimidine | 55-77 | [5] |

| Aniline | NaHCO₃, Acetonitrile, rt | 4-Anilino-6-chloro-2-(methylsulfonyl)pyrimidine | 95 | [1] |

| Various primary amines | DBU, THF, 0 °C to rt | 4,6-Diamino-5-nitropyrimidine | Good yields | [6] |

Note: The data in this table is for structurally related dichloropyrimidines and serves as a guide for expected reactivity. Yields for this compound may vary.

Experimental Protocols

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, NMP, or dioxane) is added the amine (1.0-1.2 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0-4.0 eq.). The reaction mixture is heated to 100-150 °C and monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.[4]

In an oven-dried reaction vessel under an inert atmosphere, the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 eq.) are combined. To this mixture, a solution of 4-amino-6-chloro-2,5-dimethylpyrimidine (1.0 eq.) and the second amine (1.2-2.0 eq.) in an anhydrous solvent (e.g., toluene, dioxane) is added. The reaction is heated to 80-120 °C and monitored. After completion, the mixture is cooled, filtered, and the filtrate is concentrated. The product is then purified by chromatography.[3][4]

Reactions with Thiol Nucleophiles

Thiolates are potent nucleophiles and readily displace the chlorine atoms of this compound to form thioether derivatives. These reactions are typically carried out in the presence of a base to generate the thiolate anion in situ.

Table 2: Representative Data for Reactions with Thiol Nucleophiles

| Nucleophile | Reaction Conditions | Product(s) | Yield (%) | Reference |

| Thiophenol | Base (e.g., K₂CO₃), Solvent (e.g., DMF), rt | 4-Chloro-6-(phenylthio)-2,5-dimethylpyrimidine | Not specified | Inferred from general reactivity |

| Alkyl thiols | Base (e.g., NaH), Solvent (e.g., THF), rt | 4-Alkylthio-6-chloro-2,5-dimethylpyrimidine | Not specified | Inferred from general reactivity |

Note: Specific quantitative data for this compound with thiols is limited in the literature. The conditions are based on general procedures for SNAr reactions with thiols.

Experimental Protocol for Thioether Formation

To a solution of the thiol (1.1 eq.) in a suitable solvent (e.g., DMF, THF) is added a base (e.g., NaH, K₂CO₃, 1.2 eq.) at 0 °C. The mixture is stirred for 15-30 minutes to allow for the formation of the thiolate. This compound (1.0 eq.) is then added, and the reaction is stirred at room temperature or with gentle heating until completion. The reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Reactions with Alcohol Nucleophiles

The reaction of this compound with alcohols or phenols requires the presence of a strong base to generate the corresponding alkoxide or phenoxide, which then acts as the nucleophile.

Table 3: Representative Data for Reactions with Alcohol Nucleophiles

| Nucleophile | Reaction Conditions | Product(s) | Yield (%) | Reference |

| Sodium methoxide | Acetone, 17 °C | 2-Amino-4-chloro-6-methoxypyrimidine | 97 | [4] |

| Sodium ethoxide | Ethanol, reflux | 4-Amino-6-ethoxypyrimidine | Not specified | [7] |

Note: The data provided is for related chloropyrimidine substrates.

Experimental Protocol for Alkoxy/Phenoxy Ether Formation

To a solution of the alcohol or phenol (1.1-1.5 eq.) in a dry solvent (e.g., THF, dioxane), a strong base such as sodium hydride (NaH, 1.2 eq.) is carefully added at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases. This compound (1.0 eq.) is then added, and the reaction is stirred at room temperature or heated to reflux. After completion, the reaction is carefully quenched with water, and the product is extracted. The organic phase is dried, concentrated, and the product is purified by chromatography.

Regioselectivity and Reaction Mechanisms

The regioselectivity of nucleophilic substitution on this compound is primarily dictated by the electronic effects of the ring nitrogen atoms. Both the C4 and C6 positions are highly activated towards nucleophilic attack.

Logical Relationship of Substitution

Caption: Sequential nucleophilic substitution on this compound.

Experimental Workflow for Nucleophilic Substitution

References

- 1. researchgate.net [researchgate.net]

- 2. wuxibiology.com [wuxibiology.com]

- 3. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]

- 4. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 5. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]

The Latent Potential of 4,6-Dichloro-2,5-dimethylpyrimidine: A Technical Guide to its Chemistry and the Biological Activities of its Congeners

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the chemical landscape of 4,6-dichloro-2,5-dimethylpyrimidine and explores the documented biological activities of its structurally related analogs. While direct biological data for derivatives of this compound remains limited in publicly accessible literature, the extensive research into other dichloropyrimidine scaffolds provides a strong foundation for predicting their potential as bioactive molecules. This document aims to serve as a comprehensive resource, summarizing the known synthesis of the core molecule and presenting the biological activities of analogous compounds to inform and inspire future research and development in this promising area.

The this compound Scaffold: Synthesis and Reactivity

The this compound core is a versatile synthetic intermediate. Its synthesis has been reported in patent literature, typically starting from 2,5-dimethylpyrimidine-4,6-diol. The diol is treated with a chlorinating agent, such as phosphorus oxychloride, to yield the target this compound[1].

The reactivity of this scaffold is characterized by the two chlorine atoms, which are susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups at the 4- and 6-positions, making it an attractive starting material for the synthesis of diverse chemical libraries. For instance, the C-O bond formation via SNAr substitution of heteroaryl chlorides, including this compound, has been efficiently demonstrated in a continuous-flow microreactor, highlighting its utility in modern synthetic methodologies[2].

Biological Activities of Structurally Related Dichloropyrimidine Derivatives

The biological potential of the dichloropyrimidine core is well-documented, with numerous derivatives exhibiting a range of activities, including anticancer, antimicrobial, and kinase inhibitory effects. The data presented below is for derivatives of closely related dichloropyrimidine scaffolds, which suggests potential avenues of investigation for novel derivatives of this compound.

Anticancer Activity

Derivatives of dichloropyrimidines have shown significant promise as anticancer agents. The National Cancer Institute (NCI) has screened this compound in its 60-cell line panel, although the results did not meet the criteria for further investigation at the time[3]. However, this does not preclude the potential of its derivatives.

Table 1: Anticancer Activity of Selected Dichloropyrimidine Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 2,5-Dichloro-N-[2-(dimethylphosphinyl)phenyl]-4-pyrimidinamine | Potential candidate for anticancer drug development | Data not available | [4] |

| Substituted 6, 7-dialkoxy-3-isoquinoline derivatives (synthesized from this compound intermediate) | Not specified | Not specified | [5] |

Kinase Inhibitory Activity

The pyrimidine scaffold is a well-known "hinge-binding" motif in kinase inhibitors. Derivatives of dichloropyrimidines have been explored as potent inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases.

Table 2: Kinase Inhibitory Activity of Dichloropyrimidine Analogs

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Heteroaryl compounds derived from this compound | PDE10 | Not specified | [1][6] |

| 2,5-Dichloro-N-[2-(dimethylphosphinyl)phenyl]-4-pyrimidinamine | Not specified | Not specified | [4] |

Antimicrobial Activity

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline typical experimental protocols used to assess the biological activities of pyrimidine derivatives.

General Synthesis of this compound Derivatives

The synthesis of derivatives from this compound typically involves nucleophilic substitution reactions at the 4- and 6-positions.

References

- 1. CA2800618C - Heteroaryl compounds and methods of use thereof - Google Patents [patents.google.com]

- 2. C–O bond Formation in a Microfluidic Reactor: High Yield SNAr Substitution of Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NSC_QUERY_LIST [discover.nci.nih.gov]

- 4. CAS # 1197953-49-3, 2,5-Dichloro-N-[2-(dimethylphosphinyl)phenyl]-4-pyrimidinamine - chemBlink [chemblink.com]

- 5. WO2011150156A2 - Heteroaryl compounds and methods of use thereof - Google Patents [patents.google.com]

- 6. WO2011150156A2 - Heteroaryl compounds and methods of use thereof - Google Patents [patents.google.com]

4,6-Dichloro-2,5-dimethylpyrimidine: A Versatile Scaffold for Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-2,5-dimethylpyrimidine is a heterocyclic organic compound that has emerged as a valuable and versatile building block in the field of medicinal chemistry.[1] Its unique structural features, particularly the presence of two reactive chlorine atoms at the C4 and C6 positions and two methyl groups at the C2 and C5 positions, offer multiple sites for chemical modification. This allows for the systematic exploration of the chemical space and the development of novel molecules with a wide range of biological activities. The pyrimidine core is a common motif in many biologically active compounds, including approved drugs, making its derivatives attractive candidates for drug discovery programs.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound as a key intermediate in the synthesis of medicinally relevant compounds, with a focus on its use in the development of kinase inhibitors.

Chemical Properties and Reactivity

This compound (CAS No: 1780-33-2) is a solid at room temperature with a molecular formula of C₆H₆Cl₂N₂ and a molecular weight of 177.03 g/mol .[3][4][5][6] The pyrimidine ring is an electron-deficient system, which makes the chlorine atoms susceptible to nucleophilic aromatic substitution (SₙAr) reactions. The reactivity of the chlorine atoms is influenced by the electronic effects of the ring nitrogen atoms and the methyl substituents. Generally, the chlorine atoms at the C4 and C6 positions of the pyrimidine ring are the most reactive sites for nucleophilic attack.

The presence of two reactive chlorine atoms allows for sequential and regioselective functionalization. This is a key feature that enables the generation of diverse chemical libraries from a single starting material. Common reactions involving this compound include:

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms can be readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce diverse functional groups.

-

Palladium-Catalyzed Cross-Coupling Reactions: This building block is an excellent substrate for palladium-catalyzed reactions like the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions are instrumental in constructing complex molecular architectures.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A general synthetic approach involves the cyclization of a suitable diketone with urea or a related compound to form the dihydroxypyrimidine core, followed by chlorination. A plausible synthetic route is outlined below:

Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

The this compound scaffold has proven to be a valuable starting point for the development of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrimidine core can act as a hinge-binding motif, anchoring the inhibitor to the ATP-binding pocket of the kinase. By strategically modifying the C4 and C6 positions of the pyrimidine ring, researchers can optimize the potency, selectivity, and pharmacokinetic properties of the resulting compounds.

Data Presentation: Biological Activity of Related Pyrimidine Derivatives

While specific biological activity data for compounds directly derived from this compound is limited in publicly available literature, the following table summarizes the in vitro inhibitory activities (IC₅₀ values) of closely related substituted pyrimidine derivatives against various cancer-relevant kinases. This data highlights the potential of this chemical class as a source of potent kinase inhibitors.

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| 2,4-Disubstituted Pyrimidines | EGFRT790M/L858R | 650 | [7] |

| 2,4-Disubstituted Pyrimidines | H1975 cancer cells | 650 | [7] |

| 2,4-Disubstituted Pyrimidines | A375 melanoma cells | 80,790 | [3] |

| 2,4-Disubstituted Pyrimidines | C32 melanoma cells | >100,000 | [3] |

Experimental Protocols

The following are detailed, representative experimental protocols for key reactions involving dichloropyrimidine scaffolds, which can be adapted for this compound.

Protocol 1: Synthesis of 4,6-Dichloro-2-methylpyrimidine (Analogous to Target Compound Synthesis)

This protocol is for a closely related compound and can be adapted for the synthesis of this compound.[8]

Materials:

-

4,6-Dihydroxy-2-methylpyrimidine

-

Thionyl chloride (SOCl₂)

-

Acetonitrile (ACN)

-

Ice water

Procedure:

-

To a solution of thionyl chloride (4.0 eq) in acetonitrile, add 4,6-dihydroxy-2-methylpyrimidine (1.0 eq).

-

Stir the reaction mixture at 80 °C for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the excess thionyl chloride by distillation under reduced pressure.

-

Slowly pour the residue into ice water.

-

Filter the precipitated solid and purify by column chromatography to obtain 4,6-dichloro-2-methylpyrimidine.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a dichloropyrimidine with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

2M Sodium carbonate (Na₂CO₃) solution

-

Toluene/Ethanol mixture

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

In a flame-dried round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Purge the flask with an inert gas (e.g., nitrogen or argon) for 10 minutes.

-

Add the toluene/ethanol solvent mixture and the 2M Na₂CO₃ solution via syringe.

-

Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of a dichloropyrimidine with an amine.

Materials:

-

This compound

-

Primary or secondary amine (1.1 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos)

-

Base (e.g., Sodium tert-butoxide, NaOt-Bu)

-

Anhydrous toluene

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

In a glovebox, charge a reaction vessel with the palladium catalyst, phosphine ligand, and base.

-

Add this compound (1.0 eq) and the amine (1.1 eq).

-

Add anhydrous toluene to the vessel.

-

Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous work-up by adding water and extracting with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Relevant Signaling Pathways

Derivatives of dichloropyrimidines have been shown to target various protein kinases involved in cancer cell proliferation and survival. One of the key signaling pathways that can be targeted is the Epidermal Growth Factor Receptor (EGFR) pathway. Overactivation of the EGFR pathway is a common driver of tumor growth in several cancers.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its reactivity allows for the straightforward synthesis of a wide array of substituted pyrimidine derivatives. The demonstrated potential of related pyrimidine scaffolds to yield potent kinase inhibitors underscores the promise of this particular building block in modern drug discovery efforts. The synthetic protocols and biological data presented in this guide, although in some cases based on closely related analogs, provide a solid foundation for researchers to explore the potential of this compound in their own drug discovery programs. Further investigation into the synthesis and biological evaluation of derivatives of this specific scaffold is warranted and holds the potential to deliver novel therapeutic agents.

References

- 1. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]

- 5. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 4,6-Dichloro-2,5-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 4,6-dichloro-2,5-dimethylpyrimidine as a key building block. This versatile scaffold is instrumental in the synthesis of novel substituted pyrimidine derivatives with significant potential in medicinal chemistry and drug discovery, particularly in the development of targeted cancer therapies.

Introduction

The 2,5-dimethylpyrimidine core is a privileged scaffold in numerous biologically active compounds. The presence of two reactive chlorine atoms at the C4 and C6 positions on the pyrimidine ring allows for selective and sequential functionalization through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, offers a robust and versatile method for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents. This facilitates the generation of diverse chemical libraries for screening against various therapeutic targets.

Derivatives of 2,5-dimethylpyrimidine have shown promise as potent and selective inhibitors of key cellular targets. For instance, compounds with this core structure have been identified as binders of gankyrin, an oncoprotein overexpressed in several cancers. By inhibiting the interaction of gankyrin with the 26S proteasome, these molecules can disrupt the degradation of tumor suppressor proteins, leading to cell cycle arrest and inhibition of cancer cell proliferation.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. Due to electronic effects, the chlorine at the C4 position is generally more reactive than the one at C6, allowing for regioselective mono-arylation under controlled conditions.

-

Transmetalation: The organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, a process facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

A second Suzuki coupling can be performed, often under more forcing conditions, to substitute the remaining chlorine atom, leading to the synthesis of unsymmetrical or symmetrical 4,6-disubstituted-2,5-dimethylpyrimidines.

Experimental Protocols

The following protocols provide detailed methodologies for the mono- and diarylation of this compound via Suzuki-Miyaura cross-coupling. These are general procedures and may require optimization for specific substrates and scales.

Protocol 1: Microwave-Assisted Mono-Arylation of this compound

This protocol is adapted from methodologies for similar dichloropyrimidine substrates and is optimized for rapid, regioselective synthesis.

Materials:

-

This compound

-

Arylboronic acid (1.0-1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-2 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 equivalents)

-

1,4-Dioxane

-

Water (degassed)

-

Microwave vial

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.0 mmol), and potassium carbonate (3.0 mmol).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.01 mmol, 1 mol%).

-

Add 1,4-dioxane (4 mL) and degassed water (2 mL).

-

Seal the vial and purge with argon for 10 minutes.

-

Place the vial in a microwave reactor and heat to 100°C for 15-30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 4-aryl-6-chloro-2,5-dimethylpyrimidine.

Protocol 2: Thermal Di-Arylation of this compound

This protocol is suitable for the synthesis of symmetrically or asymmetrically 4,6-diaryl-substituted 2,5-dimethylpyrimidines.

Materials:

-

This compound or 4-Aryl-6-chloro-2,5-dimethylpyrimidine

-

Arylboronic acid (2.2-3.0 equivalents for symmetrical, 1.1-1.5 equivalents for asymmetrical)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%)

-

Potassium phosphate (K₃PO₄) (3.0-4.0 equivalents)

-

1,4-Dioxane or Toluene/Water mixture (degassed)

-

Schlenk flask

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the chloropyrimidine substrate (1.0 eq), the arylboronic acid (1.1-1.5 eq for the second coupling), and the base (e.g., K₃PO₄, 3.0 eq).

-

Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq).

-

Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1).

-

Heat the reaction mixture to 80-110°C and stir for 4-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data Presentation

The following tables summarize the biological activity of a series of 2,5-substituted pyrimidine derivatives, synthesized from a 2,5-dimethylpyrimidine scaffold, against human lung carcinoma (A549) and human breast adenocarcinoma (MCF7) cell lines. These compounds are designed as potential gankyrin binders.[1]

Table 1: Antiproliferative Activity of Mono-Substituted 2,5-Dimethylpyrimidine Derivatives [1]

| Compound | Substitution (Ring A) | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MCF7 |

| 130 | H | >50 | >50 |

| 140 | 3-F | 16.3 | >50 |

| 141 | 3-Cl | 12.5 | >50 |

| 142 | 3-Br | 10.1 | 42.3 |

| 143 | 3-CN | 18.7 | >50 |

| 145 | 3-CF₃ | 8.9 | 28.6 |

| 146 | 3-CO₂CH₃ | 7.6 | >50 |

Table 2: Antiproliferative Activity of Di-Substituted 2,5-Dimethylpyrimidine Derivatives [1]

| Compound | Substitution (Ring A) | Substitution (Ring B) | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MCF7 |

| 185 | 3-Br | 3-OCH₃ | 10.2 | 3.1 |

| 186 | 3-Br | 4-OCH₃ | 15.6 | 4.7 |

| 188 | 3-CF₃ | 3-OCH₃ | 8.9 | 1.0 |

| 192 | 3-CO₂CH₃ | 3,4-(OCH₃)₂ | 6.4 | 12.9 |

| 193 | 3-CO₂CH₃ | 3,4,5-(OCH₃)₃ | 5.7 | 10.1 |

Visualizations

Logical Workflow for Suzuki Coupling

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4,6-Dichloro-2,5-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selective mono-amination of 4,6-dichloro-2,5-dimethylpyrimidine via the Buchwald-Hartwig reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance. The resulting 4-amino-6-chloro-2,5-dimethylpyrimidine derivatives are valuable intermediates in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other pharmaceutical agents.

Due to the presence of two reactive chlorine atoms on the pyrimidine ring, achieving selective mono-amination requires careful optimization of reaction conditions. The C4 and C6 positions of the pyrimidine ring exhibit different reactivities, which can be exploited to favor the formation of the desired mono-substituted product over the di-substituted byproduct.[1] This protocol outlines starting conditions and optimization strategies to achieve high yields and selectivity.

General Reaction Scheme

The Buchwald-Hartwig amination of this compound with a primary or secondary amine proceeds as follows:

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the interplay of the catalyst, ligand, base, solvent, and temperature. The following sections provide guidance on selecting and optimizing these parameters for the amination of this compound.

Palladium Catalyst Precursors

A variety of palladium(0) and palladium(II) precursors can be used to generate the active Pd(0) catalytic species. Common choices include:

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

Pd(OAc)₂ (Palladium(II) acetate)

For challenging couplings, particularly with less reactive aryl chlorides, the use of pre-formed palladium catalysts (precatalysts) that readily generate the active monoligated Pd(0) species can be advantageous.

Phosphine Ligands

The choice of phosphine ligand is critical for catalyst stability and reactivity. Bulky, electron-rich phosphine ligands are generally preferred for the amination of aryl chlorides.[2] For dichloropyrimidine substrates, a screening of different ligand classes is often necessary to identify the optimal choice for a given amine.

Table 1: Recommended Phosphine Ligands for Buchwald-Hartwig Amination of Dichloropyrimidines

| Ligand Class | Examples | Characteristics & Applications |

| Biarylphosphines | XPhos, SPhos, RuPhos, BrettPhos | Highly effective for a broad range of amines, including primary and secondary alkylamines and anilines. Often provide high reaction rates and yields. |

| Ferrocenylphosphines | DavePhos, cataCXium® A | Robust and versatile ligands suitable for a variety of C-N cross-coupling reactions. |

| Bidentate Ligands | BINAP, Xantphos | Can be effective in controlling selectivity and preventing side reactions.[3] |

Bases

A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.

Table 2: Common Bases for Buchwald-Hartwig Amination

| Base | Chemical Name | pKa (Conjugate Acid) | Common Solvents | Notes |

| NaOt-Bu | Sodium tert-butoxide | ~19 | Toluene, Dioxane, THF | A strong, commonly used base. Can be sensitive to certain functional groups. |

| K₃PO₄ | Potassium phosphate | ~12.3 | Toluene, Dioxane | A milder base, often used for substrates with base-sensitive functional groups. |

| LiHMDS | Lithium bis(trimethylsilyl)amide | ~26 | THF | A very strong base, useful for less reactive amines.[3] |

| Cs₂CO₃ | Cesium carbonate | ~10.3 | Toluene, Dioxane, DMF | A weaker inorganic base that can be effective in some systems. |

Solvents

Anhydrous, aprotic solvents are typically used for the Buchwald-Hartwig amination to prevent catalyst deactivation and unwanted side reactions.

Table 3: Recommended Solvents

| Solvent | Boiling Point (°C) | Characteristics |

| Toluene | 111 | A common and effective solvent for this reaction. |

| 1,4-Dioxane | 101 | Another widely used solvent, often gives good results. |

| Tetrahydrofuran (THF) | 66 | A lower-boiling solvent, may require a sealed reaction vessel for higher temperatures. |

Experimental Protocols

The following protocols provide a general starting point for the mono-amination of this compound. Optimization of the reaction conditions is often necessary to achieve the best results for a specific amine.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point and can be adapted based on the reactivity of the amine and the desired scale.

Materials:

-

This compound (1.0 equiv)

-

Amine (primary or secondary) (1.1 - 1.5 equiv)

-

Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, 2-4 mol%)

-

Base (e.g., NaOt-Bu, 1.4 - 2.0 equiv)

-

Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask or reaction vial under an inert atmosphere, add the palladium precursor, phosphine ligand, and base.

-

Add this compound and the amine to the flask.

-

Add the anhydrous solvent via syringe.

-

Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Table 4: Representative Reaction Conditions for Mono-amination of Dichloropyrimidines

| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 12 | 75-90 |

| Morpholine | Pd₂(dba)₃ (1.5) | RuPhos (3) | NaOt-Bu (1.5) | 1,4-Dioxane | 90 | 8 | 80-95 |

| n-Butylamine | Pd(OAc)₂ (2) | BrettPhos (4) | LiHMDS (2.0) | THF | 80 | 16 | 70-85* |

*Note: Yields are estimated based on literature for structurally similar dichloropyrimidine substrates and will vary depending on the specific amine and precise reaction conditions.[1]

Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Safety Considerations

-

Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.

-

Many organic solvents are flammable and should be handled in a well-ventilated fume hood.

-

Strong bases such as sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Synthesis of Novel Kinase Inhibitors Utilizing a 4,6-Dichloro-2,5-dimethylpyrimidine Scaffold

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4,6-dichloro-2,5-dimethylpyrimidine as a versatile starting material for the generation of novel kinase inhibitors. The strategic placement of chloro groups at the 4 and 6 positions, coupled with the presence of methyl groups at the 2 and 5 positions, offers a unique scaffold for the development of potent and selective inhibitors of various protein kinases implicated in oncogenesis and other disease states. This document outlines detailed synthetic protocols, representative biological data of analogous compounds, and key signaling pathways that can be targeted.

Introduction

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved kinase inhibitors. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, facilitating crucial interactions with the hinge region of the kinase ATP-binding pocket. The 4,6-disubstituted pyrimidine motif, in particular, allows for the introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties. This compound serves as an excellent starting point for creating libraries of kinase inhibitors through sequential and regioselective functionalization.

Synthetic Strategy

The primary strategy for elaborating the this compound core involves a two-step process:

-

Nucleophilic Aromatic Substitution (SNAr): The greater reactivity of the chlorine atoms at the C4 and C6 positions allows for a regioselective substitution with a variety of nucleophiles, most commonly amines. This initial step introduces a key pharmacophoric element that can interact with the kinase hinge region.

-

Palladium-Catalyzed Cross-Coupling: The remaining chlorine atom can then be functionalized using a variety of cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. This allows for the introduction of aryl or heteroaryl moieties that can occupy the hydrophobic regions of the ATP-binding site.

Caption: General workflow for the synthesis of kinase inhibitors.

Experimental Protocols